[7]Cycloparaphenylene
Description
Structure
3D Structure
Properties
IUPAC Name |
octacyclo[24.2.2.22,5.26,9.210,13.214,17.218,21.222,25]dotetraconta-1(28),2(42),3,5(41),6(40),7,9(39),10(38),11,13(37),14(36),15,17(35),18,20,22,24,26,29,31,33-henicosaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28/c1-2-30-4-3-29(1)31-5-7-33(8-6-31)35-13-15-37(16-14-35)39-21-23-41(24-22-39)42-27-25-40(26-28-42)38-19-17-36(18-20-38)34-11-9-32(30)10-12-34/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDELDXZJCAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C2C=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for the Construction Of 1 Cycloparaphenylene Architectures
Retrosynthetic Approaches and Design Principles forsemanticscholar.orgCycloparaphenylene Precursors
The design of synthetic routes to [n]CPPs, including semanticscholar.orgCPP, generally relies on the late-stage formation of the aromatic phenylene units to circumvent the high strain energy until the final steps. A common retrosynthetic strategy involves the disconnection of the macrocycle into linear or bent precursor fragments. These precursors typically contain non-aromatic six-membered rings, such as cyclohexane (B81311) or cyclohexadiene moieties, which are less strained in a cyclic arrangement than fully aromatic phenylene rings. The final step is then an aromatization reaction to form the target CPP.
Key design principles for the precursors include:
Incorporation of Flexible Units: Utilizing cyclohexane or cyclohexadiene rings as surrogates for phenylene units reduces the strain in the macrocyclic precursor, facilitating the ring-closing reaction.
L-Shaped or U-Shaped Building Blocks: The synthesis often employs "L-shaped" or "U-shaped" building blocks that can be coupled to form the desired cyclic structure. oup.comacs.org For example, a common precursor motif is the cis-1,4-diphenylcyclohexane unit.
Strategic Placement of Functional Groups: The precursors are functionalized with reactive groups, such as halides and boronic esters, at specific positions to enable selective cross-coupling reactions for macrocyclization.
A prevalent retrosynthetic approach for semanticscholar.orgCPP is to disconnect the macrocycle into a linear precursor containing seven phenylene or phenylene-surrogate units. This linear precursor is then cyclized in a key macrocyclization step. Alternatively, a convergent strategy might involve the coupling of smaller, pre-formed fragments.
Palladium-Catalyzed Cross-Coupling Strategies for Macrocyclization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been instrumental in the synthesis of CPPs. These methods are often employed for the crucial macrocyclization step, where a linear or branched precursor is converted into the cyclic structure.
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, has been a cornerstone in the synthesis of semanticscholar.orgCPP. nih.govacs.org This methodology offers high functional group tolerance and is effective for forming the biaryl linkages that constitute the CPP backbone.
A notable synthesis of semanticscholar.orgCPP utilizes successive orthogonal Suzuki-Miyaura coupling reactions. nih.govacs.org This strategy allows for the controlled and selective formation of the macrocycle from carefully designed precursors. The divergent syntheses of semanticscholar.orgCPP through oup.comCPP have been accomplished using sequential, orthogonal Suzuki-Miyaura cross-coupling reactions from two late-stage intermediates. nih.govresearchgate.net This approach provides a versatile platform for accessing a range of CPP sizes.
| Precursor Type | Coupling Partners | Catalyst System (Typical) | Key Feature | Reference |
| Linear Heptaphenylene derivative | Terminal boronic ester and halide | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Intramolecular cyclization | researchgate.net |
| Bent or U-shaped fragments | Dihalide and diboronic ester | Pd(OAc)₂/SPhos, K₃PO₄ | Convergent fragment coupling | researchgate.net |
While palladium catalysis is prevalent, nickel-mediated couplings have also emerged as a viable strategy for CPP synthesis, particularly for larger ring sizes like amazonaws.comCPP. oup.comsemanticscholar.orgnagoya-u.ac.jp Nickel catalysts, such as a combination of Ni(cod)₂ and a bipyridine ligand, can effectively promote the homocoupling of aryl halides (Yamamoto coupling) or the cross-coupling of different aryl partners. beilstein-journals.org
For instance, the synthesis of amazonaws.comCPP has been achieved through the nickel-mediated cyclotrimerization of an L-shaped diphenylcyclohexane monomer. oup.comnagoya-u.ac.jp Although less commonly reported specifically for semanticscholar.orgCPP, the principles of nickel-mediated macrocyclization could potentially be adapted for its synthesis. These reactions often proceed under milder conditions than some palladium-catalyzed systems and can offer different selectivity.
Reductive Aromatization Protocols forsemanticscholar.orgCycloparaphenylene Formation
A critical step in many CPP syntheses is the final aromatization of the macrocyclic precursor containing non-aromatic six-membered rings. Reductive aromatization is a common and effective method to achieve this transformation. This approach typically involves the conversion of cyclohexadiene or related moieties into aromatic rings through the elimination of leaving groups or reduction.
One powerful reagent for this purpose is H₂SnCl₄, generated in situ from SnCl₂ and HCl. nih.gov This tin(II)-based reducing agent has been successfully used for the practical synthesis of [n]CPPs, including semanticscholar.orgCPP, from 1,4-dihydroxycyclo-2,5-diene precursors. nih.gov The reaction proceeds under mild conditions and affords the target CPPs in good yields. nih.gov The stoichiometry of HCl to SnCl₂ is crucial for the success of this reaction, as excess acid can lead to the decomposition of the strained precursors. nih.gov
Another method involves reductive aromatization using low-valent titanium, which has been applied in the synthesis of substituted amazonaws.comCPP. beilstein-journals.org The choice of aromatization protocol depends on the specific nature of the precursor and the stability of the target CPP.
| Precursor Type | Aromatization Reagent | Conditions | Product | Reference |
| Macrocycle with 1,4-dihydroxycyclo-2,5-diene units | H₂SnCl₄ (from SnCl₂/HCl) | Mild, controlled stoichiometry | semanticscholar.orgCPP | nih.gov |
| Macrocycle with cyclohexadiene units | Low-valent titanium | Varies | Substituted amazonaws.comCPP | beilstein-journals.org |
| Macrocycle with 1,4-dimethoxycyclohexadiene units | Sodium naphthalenide, then I₂ | Low temperature | Porphyrin-fused CPPs | acs.org |
Purification and Isolation Techniques for Strained Macrocycles
The purification and isolation of semanticscholar.orgCPP and other strained macrocycles present significant challenges due to their unique properties and potential for aggregation. Standard chromatographic techniques are often employed, but require careful optimization.
Column Chromatography: Silica gel column chromatography is a common first step in purification to separate the desired CPP from reaction byproducts and starting materials. researchgate.net
Preparative Thin-Layer Chromatography (TLC): For smaller scale syntheses or for separating closely related CPPs, preparative TLC can be a highly effective technique. amazonaws.com
Recrystallization: Slow crystallization is a crucial final step to obtain highly pure, crystalline samples of CPPs. amazonaws.com A common method is the slow diffusion of a non-solvent (e.g., hexanes) into a solution of the CPP in a good solvent (e.g., chloroform). amazonaws.com This not only purifies the compound but can also yield single crystals suitable for X-ray crystallographic analysis. nih.gov
The choice of solvents is critical, as CPPs exhibit varying solubilities. Chlorinated solvents are often effective for dissolving these molecules. beilstein-journals.org Due to their propensity to form host-guest complexes, care must be taken to avoid contamination from solvent molecules during the isolation process.
Development of Enantioselective Synthesis for Chiralsemanticscholar.orgCycloparaphenylene Derivatives
The introduction of chirality into the CPP framework opens up new possibilities for applications in areas such as chiroptical materials and asymmetric catalysis. rsc.org While the parent [n]CPPs are achiral, the synthesis of chiral derivatives is an active area of research.
Strategies for the enantioselective synthesis of chiral CPP derivatives often involve the incorporation of chiral building blocks into the macrocyclic structure. These can include:
Planar Chiral Units: Incorporating units with planar chirality, such as substituted [2.2]paracyclophane, into the CPP backbone can induce chirality in the final molecule.
Axially Chiral Units: The use of axially chiral moieties, like binaphthyl units, is another common approach. These can be integrated into the CPP ring, leading to chiral structures with unique chiroptical properties. rsc.org
While the enantioselective synthesis of derivatives of semanticscholar.orgCPP is still a developing field, the principles established for larger chiral CPPs can likely be adapted. This would involve the synthesis of enantiomerically pure precursors containing the desired chiral element, followed by their incorporation into the macrocycle using the synthetic methodologies described above. The development of such synthetic routes is crucial for exploring the full potential of these fascinating molecules in stereoselective applications.
Scalable and Sustainable Synthetic Routes fornih.govCycloparaphenylene
The development of scalable and sustainable synthetic routes for nih.govcycloparaphenylene is crucial for enabling further research into its unique properties and potential applications. Initial syntheses, while groundbreaking, have paved the way for more optimized approaches.
A key strategy in the synthesis of nih.govCPP involves a divergent approach that can also yield acs.orgCPP, demonstrating a degree of synthetic flexibility. nih.gov One of the foundational methods for the selective synthesis of nih.govCPP utilizes successive orthogonal Suzuki-Miyaura coupling reactions. semanticscholar.orgnih.govacs.org This approach is significant as it allows for the controlled construction of the macrocycle, a critical factor in achieving the highly strained nih.govCPP structure. acs.org
The synthesis commences with the preparation of key precursor fragments. While specific details on the scalability of the entire process to industrial levels are not extensively documented in the initial reports, the methodologies employed offer insights into their potential for scale-up. For instance, the use of well-established reactions like the Suzuki-Miyaura coupling is advantageous due to its high functional group tolerance and generally mild reaction conditions, which are desirable attributes for sustainable chemical processes.
A representative synthetic scheme, as pioneered by Jasti and colleagues, is outlined below. This multi-step process underscores the complexity of assembling this strained molecule.
Table 1: Key Synthetic Steps for nih.govCycloparaphenylene
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1 | Silyl-protected bromophenol | Oxidative dearomatization | Ketone intermediate | 68% |
| 2 | Ketone intermediate | Deprotonation, addition of an aryllithium, methylation | Dimethyl ether intermediate | - |
| 3 | Assembly of Fragments | Orthogonal Suzuki-Miyaura coupling | Macrocyclic precursor | - |
| 4 | Final Aromatization | Reductive aromatization | nih.govCycloparaphenylene | - |
Yields are as reported in the initial synthesis and may not reflect optimized, scaled-up processes. acs.org
The sustainability of such a synthesis can be evaluated by considering factors like atom economy, the use of hazardous reagents, and the generation of waste. While organometallic reagents and multi-step syntheses inherently present challenges to sustainability, ongoing research in the broader field of cross-coupling reactions aims to replace hazardous solvents and reagents with more environmentally benign alternatives. The application of such advancements could significantly improve the sustainability profile of nih.govCPP synthesis.
While gram-scale syntheses have been reported for other cycloparaphenylenes like acs.orgCPP, specific reports detailing a gram-scale synthesis of nih.govCPP are less common, likely due to its higher strain and the associated synthetic challenges. acs.orgacs.org However, the principles demonstrated in the scalable synthesis of larger nanohoops, such as the optimization of catalyst loading and reaction times, could be adapted for the production of nih.govCPP.
Advanced Spectroscopic and Diffraction Based Structural Elucidation Of 1 Cycloparaphenylene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of uoregon.eduCPP in solution. The resulting spectra offer a detailed view of the chemical environment of each atom and provide insight into the molecule's dynamic behavior.
One-dimensional (1D) NMR spectroscopy of uoregon.eduCPP provides crucial initial evidence for its highly symmetric structure. Due to the rapid conformational fluxionality of the nanohoop at room temperature, all seven phenylene units and their respective protons and carbons become chemically and magnetically equivalent on the NMR timescale. acs.org
1D NMR Spectroscopic Data for uoregon.eduCycloparaphenylene
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Assignment |
|---|---|---|---|
| ¹H | 7.48 | CDCl₃ | Ar-H (28H, singlet) |
| ¹³C | 127.4 | CDCl₃ | Ar-C-H |
| 136.8 | Ar-C (ipso) |
The observation of a single proton resonance at room temperature indicates that any conformational motions, such as ring flipping or twisting, occur faster than the NMR experiment can distinguish between individual states. acs.org For some larger cycloparaphenylenes or their host-guest complexes, variable-temperature (VT) NMR studies have been used to slow these dynamic processes, leading to the broadening and eventual splitting of signals as the molecule's motion freezes out on the NMR timescale. rsc.org
In the case of the highly strained and relatively rigid uoregon.eduCPP, however, such studies have not been reported to resolve distinct conformers. The molecule's high degree of strain likely results in a very high energy barrier for any conformational changes that would break its time-averaged symmetry. Therefore, the molecule is considered to exhibit rapid dynamic behavior, maintaining its apparent high symmetry in solution across a range of temperatures. acs.org
Mass Spectrometry for Precise Molecular Weight and Isomer Analysis
Mass spectrometry is an indispensable technique for confirming the elemental composition and molecular weight of newly synthesized molecules like uoregon.eduCPP. High-resolution techniques are particularly crucial for providing unambiguous identification.
High-resolution mass spectrometry (HRMS) provides a precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula with high confidence. For uoregon.educycloparaphenylene, with a molecular formula of C₄₂H₂₈, the calculated monoisotopic mass of the molecular ion ([M]⁺) is 532.2191 Da. HRMS analysis using Matrix-Assisted Laser Desorption/Ionization (MALDI) yielded an experimental m/z value of 532.2181, which is in excellent agreement with the theoretical value. rsc.org This confirmation was a critical step in verifying the successful synthesis of the target molecule.
High-Resolution Mass Spectrometry Data for uoregon.eduCycloparaphenylene
| Formula | Ion | Calculated m/z | Found m/z | Technique |
|---|---|---|---|---|
| C₄₂H₂₈ | [M]⁺ | 532.2191 | 532.2181 | MALDI-HRMS |
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. This method is particularly valuable for distinguishing between isomers—molecules with the same chemical formula but different structural arrangements. In the field of cycloparaphenylenes, IM-MS has been successfully used to identify and separate complex mixtures of larger CPPs, including challenging topologies like catenanes (interlocked rings) which can form as byproducts during synthesis. rsc.org
For smaller, well-defined macrocycles such as uoregon.eduCPP, there are no constitutional isomers, and the formation of catenanes is not a significant concern. Consequently, IM-MS has not been specifically applied to its analysis, as conventional HRMS and NMR are sufficient for its unambiguous characterization. However, the application of IM-MS to larger systems underscores its potential in analyzing more complex nanohoop structures where isomerism is a possibility. rsc.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
While NMR and mass spectrometry provide definitive information about the structure and composition of uoregon.eduCPP in solution and the gas phase, X-ray diffraction (XRD) on a single crystal is the gold standard for determining its precise three-dimensional structure in the solid state. The first crystal structure of uoregon.eduCPP was obtained by recrystallization from a chloroform/hexane mixture, yielding colorless crystals suitable for analysis. rsc.org
The XRD analysis confirmed the cyclic, hoop-shaped structure composed of seven para-linked benzene (B151609) rings. The structure revealed a slight distortion from a perfect circular geometry. rsc.org This deviation was attributed to packing forces within the crystal lattice and the inclusion of a cyclohexane (B81311) solvent molecule in the crystal structure. rsc.org The solid-state packing of CPPs is a critical factor that influences their material properties. While many larger CPPs adopt a herringbone packing motif, the specific packing details for uoregon.eduCPP highlight the influence of included solvent on the final solid-state arrangement. This structural determination provided the first experimental visualization of this highly strained nanohoop. rsc.org
Single-Crystal X-ray Crystallography ofresearchgate.netCycloparaphenylene
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline molecule. This technique provides unequivocal proof of a compound's connectivity and offers detailed insights into its molecular conformation, including bond lengths, bond angles, and torsional angles.
The first successful single-crystal X-ray structure of the highly strained researchgate.netcycloparaphenylene was a significant milestone, confirming its hoop-shaped geometry. nih.gov The analysis of a suitable single crystal involves exposing it to a focused beam of X-rays and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms arranged in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density, and thus the atomic structure, can be constructed. For researchgate.netCPP, this analysis definitively confirmed the circular arrangement of seven para-linked benzene rings, revealing the significant strain inherent in this small nanohoop. The data obtained from such an analysis are critical for validating theoretical models and understanding the impact of ring strain on the molecule's geometry.
| Parameter | Description |
| Crystal System | The classification of the crystal based on its lattice symmetry. |
| Space Group | Describes the symmetry of the crystal structure, including translational symmetry. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice. |
| Bond Lengths/Angles | Precise measurements of the distances between bonded atoms and the angles they form, revealing deviations from ideal geometries due to strain. |
Specific unit cell parameters and detailed structural data are typically reported in primary research articles and deposited in crystallographic databases. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While single-crystal XRD provides the structure of a single, perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing a bulk, polycrystalline sample. arxiv.orgkocw.or.kr This method is crucial for assessing the phase purity, crystallinity, and structural homogeneity of a synthesized material.
In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. Because the sample contains millions of tiny crystallites in random orientations, the diffraction condition (Bragg's Law) is satisfied simultaneously for all possible lattice planes. The result is a diffraction pattern of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline solid.
The primary applications of PXRD in the context of researchgate.netCPP include:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch of researchgate.netCPP against a pattern simulated from its known single-crystal structure allows for confirmation of its identity and assessment of its phase purity.
Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity. Broad peaks suggest the presence of amorphous material or very small crystallites.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the bulk material. arxiv.org
While PXRD is a standard characterization tool, detailed experimental patterns for novel molecules like researchgate.netCPP are often found within specialized research publications rather than broad databases. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. acs.org These methods are powerful for confirming the presence of specific functional groups and providing a unique "fingerprint" for a compound. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. wikipedia.orglibretexts.org For researchgate.netCPP (C₄₂H₂₈, N=70), this results in 204 possible vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. For researchgate.netCPP, the IR spectrum is expected to show characteristic peaks corresponding to:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region, which are often diagnostic of the substitution pattern on the benzene rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Due to its high symmetry, certain vibrations in researchgate.netCPP that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those involving the symmetric stretching of the carbon framework. researchgate.net The analysis of Raman spectra provides crucial information on the structural and electronic properties of carbon nanohoops.
Electronic Absorption and Emission Spectroscopy Methodologies for Electronic Transitions
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides key insights into the electronic structure and photophysical properties of conjugated molecules like researchgate.netCPP.
UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., from the HOMO to the LUMO). The resulting spectrum, a plot of absorbance versus wavelength, reveals the energies of the electronic transitions available to the molecule.
Fluorescence Emission Spectroscopy: Following absorption of light and excitation to a higher electronic state, the molecule can relax by emitting a photon. This emitted light, or fluorescence, is typically of lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum provides information about the energy of the lowest excited singlet state (S₁).
researchgate.netCycloparaphenylene is the smallest and most strained CPP synthesized to date, which has a profound impact on its electronic properties. nih.gov It is known for its distinct orange fluorescence, a direct consequence of its electronic structure. nih.govacs.org The significant strain energy of the molecule influences the HOMO-LUMO gap, which dictates its absorption and emission characteristics. acs.org
| Property | Value/Observation | Source |
| Strain Energy | 83 kcal/mol | acs.org |
| Emission Maximum (λₑₘ) | 592 nm | nih.govacs.org |
| Observed Emission Color | Orange | nih.govacs.org |
| Fluorescence Quantum Yield (Φ_F) | Not specified in reviewed literature; known to be lower for smaller CPPs. |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiralresearchgate.netCycloparaphenylene Systems
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. The parent researchgate.netcycloparaphenylene molecule is achiral and therefore does not exhibit a CD or ORD signal. However, chirality can be introduced into the researchgate.netCPP system by incorporating chiral substituents or by constructing a nanohoop that is inherently chiral.
An exemplary chiral researchgate.netCPP system is frontiersin.orgHelicene-Embedded researchgate.netCycloparaphenylene ( frontiersin.orgH- researchgate.netCPP). researchgate.net Helicenes are polycyclic aromatic compounds that adopt a helical structure, making them inherently chiral. By fusing a frontiersin.orghelicene unit into the backbone of a researchgate.netCPP, the entire nanohoop structure becomes chiral.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength.
Cotton Effect: The characteristic signal in a CD spectrum, which can be positive or negative, provides information about the absolute configuration (the specific 3D arrangement) of the chiral molecule.
Chirality Transfer: In molecules like frontiersin.orgH- researchgate.netCPP, CD spectroscopy can demonstrate how the chirality from the helicene unit is effectively transferred throughout the entire π-conjugated system of the nanohoop, leading to distinct chiroptical responses. researchgate.net
The study of such chiral researchgate.netCPP systems is crucial for developing new materials for applications in chiroptoelectronics and enantioselective recognition. researchgate.net
Computational and Theoretical Investigations Of 1 Cycloparaphenylene S Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular and electronic structure of cycloparaphenylenes. For nih.govcycloparaphenylene, DFT calculations are crucial for understanding its unique geometry and the resulting electronic consequences. A commonly employed level of theory for these systems is the B3LYP functional combined with the 6-31G(d) basis set, which provides a reliable balance between computational cost and accuracy for geometry optimizations and electronic property calculations. rsc.orgacs.org
These calculations confirm a highly strained, circular geometry for nih.govCPP, where the benzene (B151609) rings are forced into a non-planar conformation. The optimized structure reveals significant deviations from the ideal geometry of planar benzene, directly influencing the molecule's stability and electronic behavior.
| Computational Method | Application |
| DFT (B3LYP/6-31G(d)) | Geometry Optimization, Electronic Structure Calculation |
Analysis of Strain Energy and Ring Curvature
The cyclic arrangement of seven benzene rings in nih.govcycloparaphenylene induces significant ring strain. Computational studies have quantified the strain energy of nih.govCPP to be approximately 83 kcal/mol. acs.orgnih.gov This high strain energy is a direct consequence of the severe distortion of the phenylene units from their preferred planar geometry.
| Parameter | Value |
| Strain Energy | ~83 kcal/mol |
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of nih.govcycloparaphenylene. A notable characteristic of cycloparaphenylenes is that their HOMO-LUMO energy gap generally decreases as the ring size (n) decreases, which is contrary to the trend observed in linear paraphenylenes. rsc.org This indicates that the smaller, more strained rings possess more accessible excited states.
For nih.govCPP, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are distributed around the entire cyclic framework. However, due to the high symmetry of the molecule, the direct electronic transition from the HOMO to the LUMO is optically forbidden. rsc.org This means that the absorption of light does not directly promote an electron between these two orbitals. Instead, the observed absorption spectra are attributed to transitions to higher energy unoccupied orbitals (e.g., LUMO+1, LUMO+2) or from lower energy occupied orbitals (e.g., HOMO-1, HOMO-2). rsc.org In larger cycloparaphenylenes (n ≥ 7), vibronic coupling can lead to a breaking of symmetry in the excited state, which allows for fluorescence to occur. rsc.org
| Orbital | Characteristic |
| HOMO | Distributed around the cyclic structure |
| LUMO | Distributed around the cyclic structure |
| HOMO-LUMO Gap | Decreases with smaller ring size in the CPP family |
| HOMO-LUMO Transition | Optically forbidden |
Aromaticity Assessment and Electron Delocalization Studies
Global and Local Aromaticity Indices (e.g., NICS, ACID, HOMED)
Charge Delocalization in Ionicnih.govCycloparaphenylene Species
Computational studies on ionic species of cycloparaphenylenes reveal interesting aspects of charge delocalization and its effect on aromaticity. Upon twofold reduction to form a dianion or twofold oxidation to form a dication, cycloparaphenylenes can exhibit global aromaticity due to the delocalization of the charges around the entire nanohoop. researchgate.net
In the case of dicationic cycloparaphenylenes, the positive charge is delocalized over the entire CPP framework, leading to a global aromatic character. researchgate.net This delocalization results in a quinoidal-type distortion of the benzene rings. Similarly, in dianionic species, the two extra electrons are delocalized across the outer surface of the nanohoop, inducing global aromaticity. rsc.org These findings suggest that the electronic properties of nih.govcycloparaphenylene can be significantly modulated through redox processes, leading to the generation of globally aromatic ionic species.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While extensive DFT calculations have been performed on the static properties of nih.govcycloparaphenylene, detailed Molecular Dynamics (MD) simulations to explore its conformational dynamics are not widely reported in the literature. MD simulations could provide valuable insights into the flexibility of the nanohoop, the dynamics of the phenylene ring rotations, and the potential for the molecule to adopt different conformations in solution or in the solid state. nih.govwustl.edu Such studies would be particularly useful for understanding host-guest interactions and the behavior of nih.govCPP in different environments.
Computational Prediction of Spectroscopic Signatures and Their Experimental Validation
The unique photophysical characteristics of acs.orgcycloparaphenylene, most notably its distinct orange emission, have been a focal point of joint experimental and theoretical studies. nih.govnih.gov Computational methods, particularly time-dependent density functional theory (TD-DFT), have been instrumental in elucidating the electronic transitions that govern its absorption and emission spectra. researchgate.net
Theoretical calculations have successfully predicted and rationalized the observed spectroscopic properties of acs.orgCPP. A key finding from TD-DFT studies is that the lowest energy electronic transition, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is symmetry-forbidden and possesses minimal or no oscillator strength. researchgate.net Consequently, the prominent absorption bands observed experimentally are attributed to transitions to higher energy excited states, such as HOMO-1 to LUMO and HOMO to LUMO+1. acs.org
The significant strain energy of acs.orgCPP, calculated to be approximately 83 kcal/mol, plays a crucial role in its spectroscopic behavior. nih.govnih.gov This high degree of strain influences the geometry of both the ground and excited states, leading to a large Stokes shift—the difference between the absorption and emission maxima. Computational studies have shown that upon excitation, the geometry of the nanohoop relaxes to a more planar and delocalized state, which is lower in energy. researchgate.net This geometric relaxation contributes significantly to the observed large Stokes shift and the characteristic orange fluorescence at 592 nm. nih.govnih.gov
The validation of these computational predictions has been achieved through experimental spectroscopic measurements. The calculated absorption and emission spectra for acs.orgCPP show good agreement with experimental data, confirming the accuracy of the theoretical models in describing the electronic structure and photophysics of this strained nanohoop. researchgate.net
| Property | Computational Prediction | Experimental Validation |
|---|---|---|
| Major Absorption Band | Attributed to H-1→L and H→L+1 transitions | Consistent with TD-DFT calculations showing a forbidden H→L transition researchgate.net |
| Emission Wavelength | Calculations predict a large Stokes shift due to excited-state relaxation researchgate.net | Orange emission observed at 592 nm nih.govnih.gov |
| Strain Energy | Calculated to be ~83 kcal/mol nih.govnih.gov | High strain is consistent with observed reactivity and spectroscopic shifts |
Theoretical Mechanistic Studies ofacs.orgCycloparaphenylene Reactions
The high strain energy inherent in the acs.orgCPP framework not only dictates its spectroscopic properties but also renders it a substrate for unique chemical transformations. Theoretical studies have been pivotal in understanding the mechanisms of reactions involving this nanohoop, providing insights into its reactivity and the potential for its use as a precursor in the synthesis of carbon nanotubes.
One area of significant theoretical investigation has been the study of strain-relieving reactions. Computational studies have explored the mechanisms of cationic rearrangements of cycloparaphenylenes. These studies propose that under cationic conditions, acs.orgCPP can undergo ring-opening or 1,2-phenyl shifts to yield more stable, less-strained isomers. Density functional theory (DFT) calculations have been employed to map the potential energy surfaces of these rearrangement pathways and to determine the activation energy barriers, providing a theoretical basis for experimentally observed reactivity.
Furthermore, the potential of acs.orgCPP and other cycloparaphenylenes to act as templates for the "bottom-up" synthesis of single-walled carbon nanotubes (SWCNTs) has been a major driver of theoretical research. rsc.org Computational models have been developed to simulate the growth of SWCNTs from CPP seeds, exploring the thermodynamics and kinetics of various proposed growth mechanisms.
Theoretical studies have also begun to explore the cycloaddition reactivity of cycloparaphenylenes. For instance, the mechanism of the Diels-Alder reaction between cycloparaphenylenes and dienophiles like acetylene, potentially catalyzed by cations such as Li+, has been investigated computationally. researchgate.net These studies analyze the orbital interactions and activation barriers to predict the feasibility and regioselectivity of such reactions, opening avenues for the functionalization of the CPP framework.
| Reaction Type | Theoretical Mechanistic Insight | Key Computational Findings |
|---|---|---|
| Cationic Rearrangement | Investigation of strain-relieving 1,2-phenyl shifts and ring-opening pathways. | DFT calculations of potential energy surfaces and activation barriers. |
| SWCNT Growth Template | Modeling of the "bottom-up" synthesis of carbon nanotubes from CPP precursors. rsc.org | Thermodynamic and kinetic analysis of proposed growth mechanisms. |
| Diels-Alder Cycloaddition | Theoretical study of the cycloaddition of dienophiles to the CPP framework. researchgate.net | Analysis of orbital interactions and activation energies to predict reactivity. |
Reactivity and Functionalization Strategies Of 1 Cycloparaphenylene
Electrophilic and Nucleophilic Aromatic Substitution on the Phenylene Units
The modification of the phenylene units of cycloparaphenylenes through aromatic substitution reactions presents a direct route to functionalized derivatives. While electrophilic aromatic substitution is a fundamental reaction for planar aromatic compounds, its application to the strained CPP framework is not well-documented. The inherent strain and pyramidalization of the carbon atoms in digitellinc.comCPP could potentially alter the regioselectivity and reaction rates of such transformations.
Conversely, nucleophilic aromatic substitution (SNAr) has been demonstrated as a viable strategy for the late-stage modification of CPPs. digitellinc.com This approach typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. For instance, fluorinated cycloparaphenylenes have been utilized as precursors for SNAr reactions, enabling the precise extension of CPP structures. digitellinc.com This method offers a pathway to novel extended carbon materials where CPPs act as repeating units. By choosing different nucleophilic "bridge" molecules, the electronic properties of the resulting extended systems can be tuned. For example, theoretical calculations have shown that while a thianthrene (B1682798) bridge might not significantly alter the UV absorption of a CPP, a pyrene (B120774) bridge could lead to a red-shift in absorption, indicating the potential for creating donor-acceptor like materials. digitellinc.com
Transition Metal-Mediated Functionalization and Derivatization
Transition metal catalysis offers a powerful toolkit for the selective functionalization of organic molecules, and cycloparaphenylenes are no exception. The curved π-surface of CPPs can interact with transition metals, leading to the formation of organometallic complexes that can be further elaborated.
Selective Monofunctionalization via Metal Complexation
A significant challenge in the functionalization of CPPs is achieving selectivity, as all phenylene units are chemically equivalent. A highly effective strategy to address this is through the formation of η⁶-cycloparaphenylene transition metal complexes. nih.govnagoya-u.ac.jp This approach has been successfully demonstrated for larger CPPs like acs.orgCPP and nih.govCPP, and the principles are expected to be applicable to digitellinc.comCPP. nih.gov
The process involves the coordination of a group 6 transition metal fragment, such as Cr(CO)₃, to one of the phenylene rings of the CPP. nih.gov X-ray crystallographic and computational studies have shown that this coordination occurs on the convex surface of the CPP. nih.gov This complexation activates the coordinated phenylene ring, allowing for selective deprotonation and subsequent reaction with a nucleophile. A one-pot method consisting of complexation, deprotonation, nucleophilic substitution, and decomplexation has been established, yielding monofunctionalized CPPs with silyl, boryl, and methoxycarbonyl groups in high yields. nih.govnagoya-u.ac.jp These functional groups can then serve as handles for further derivatization, providing a versatile entry point to a wide range of substituted CPPs. nagoya-u.ac.jp
Table 1: Examples of Monofunctionalized Cycloparaphenylenes via Transition Metal Complexation
| CPP Size | Functional Group | Yield (%) | Reference |
| acs.orgCPP | -SiMe₂Ph | 93 | nih.gov |
| acs.orgCPP | -B(pin) | 85 | nih.gov |
| acs.orgCPP | -CO₂Me | 78 | nih.gov |
Note: Data is for acs.orgCPP as a representative example, as specific data for digitellinc.comCPP is not available.
Click Chemistry Approaches fordigitellinc.comCycloparaphenylene Modification
Click chemistry, known for its high efficiency and selectivity, presents an attractive avenue for the modification of CPPs. The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly relevant, as the inherent strain in CPPs can be harnessed to accelerate the reaction. nih.gov
While direct application of click chemistry to digitellinc.comCPP has not been extensively reported, studies on related systems highlight its potential. For instance, a copper-free, three-fold azide-alkyne cycloaddition has been successfully performed on a cycloparaphenyleneacetylene derivative, demonstrating the reactivity of strained alkynes within a macrocyclic structure. acs.org The efficiency of SPAAC with alkyne-containing CPPs has been shown to increase with decreasing macrocycle size, suggesting that the highly strained digitellinc.comCPP could be an excellent candidate for this type of functionalization. nih.gov Furthermore, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed in the template-directed synthesis of a hetero- rsc.orgcatenane involving nih.govCPP, showcasing the utility of click chemistry in constructing complex, interlocked CPP-based architectures. researchgate.net
Peripheral Derivatization for Property Modulation
The introduction of functional groups on the periphery of the CPP framework is a key strategy for tuning its physical and chemical properties. By strategically incorporating electron-donating or electron-withdrawing groups, or by extending the π-system, the electronic and optical properties of CPPs can be precisely controlled. rsc.org
The functionalization of CPPs can lead to significant shifts in their absorption and emission spectra, as well as alterations in their redox potentials and host-guest binding abilities. For example, the incorporation of aromatic systems beyond benzene (B151609) into the CPP backbone allows for the precise tuning of their optoelectronic properties, which is crucial for their application in materials science. rsc.orgrsc.org While specific examples of peripheral derivatization of digitellinc.comCPP are scarce in the literature, the general principles derived from studies on other CPPs are applicable. The high reactivity of strained CPPs could open up new avenues for late-stage functionalization to modulate their properties for specific applications in areas such as chiral materials and photoelectric devices. rsc.org
Redox Chemistry ofdigitellinc.comCycloparaphenylene and its Derivatives
The redox behavior of cycloparaphenylenes is intrinsically linked to their unique electronic structure, arising from the cyclic arrangement of π-orbitals. The introduction of curvature into the aromatic framework significantly alters their redox properties compared to their linear analogues. acs.org
Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article focusing on the host-guest chemistry of researchgate.netCycloparaphenylene. The provided outline presumes a significant body of research on researchgate.netCycloparaphenylene's ability to act as a host molecule, which does not appear to exist.
The research on researchgate.netCycloparaphenylene primarily focuses on its synthesis, its nature as a highly strained molecule, and its unique size-dependent photophysical properties, such as its characteristic orange emission. acs.orgsemanticscholar.org While the broader class of cycloparaphenylenes (CPPs) is well-known for its host-guest chemistry, these properties are typically exhibited by larger CPPs (e.g., polito.itCPP, osti.govCPP, chemrxiv.orgCPP) whose cavities are sufficiently large to encapsulate guest molecules like fullerenes. wikipedia.orgacs.orgresearchgate.net
The smaller diameter of the researchgate.netCycloparaphenylene cavity appears to preclude it from acting as a host for the types of guests detailed in the requested outline. Searches for specific examples of researchgate.netCycloparaphenylene involved in fullerene encapsulation, small molecule encapsulation, or the formation of mechanically interlocked molecules did not yield any dedicated research findings. Therefore, generating content for the following sections of the requested outline would require speculation and would not be scientifically accurate:
Host Guest Chemistry and Supramolecular Assembly Involving 1 Cycloparaphenylene
Formation of Mechanically Interlocked Molecules (MIMs)
Adhering to the instructions to focus solely on researchgate.netCycloparaphenylene and maintain scientific accuracy, the article cannot be written as the necessary factual data is not present in the referenced literature.
Self-Assembly ofnih.govCycloparaphenylene into Higher-Order Supramolecular Structures
The self-assembly of CPPs into ordered, higher-order structures is a topic of significant interest, with the goal of creating materials with novel properties, such as mimics of carbon nanotubes (CNTs). uoregon.edu Unsubstituted CPPs in the solid state often arrange in herringbone or slipped-stack packing motifs. The formation of ideal tubular, CNT-like structures through the self-assembly of simple CPPs has proven to be challenging. uni-giessen.de
However, research has shown that modifying the CPP backbone can facilitate the formation of these desired tubular assemblies. For instance, the introduction of fluorine atoms onto the CPP framework has been demonstrated to induce a columnar, CNT-like packing arrangement in the solid state, driven by favorable organofluorine interactions. uoregon.edu Similarly, the attachment of substituents capable of other specific intermolecular interactions, such as hydrogen bonding or donor-acceptor interactions, could also be a viable strategy to guide the self-assembly of CPPs.
For nih.govCPP, while no specific studies on its self-assembly into higher-order structures have been reported, it is conceivable that chemical functionalization could be employed to direct its assembly into tubular or other well-defined supramolecular architectures. The high strain of the nih.govCPP ring might also play a role in its packing in the solid state and in solution, potentially leading to unique assembly behaviors compared to larger, less-strained CPPs.
Supramolecular Catalysis usingnih.govCycloparaphenylene Host Systems
The use of supramolecular hosts as catalysts, where the host cavity acts as a nanoscale reaction vessel, is a well-established concept in chemistry. semanticscholar.org Such systems can accelerate reactions and control selectivity by pre-organizing reactants, stabilizing transition states, or shielding reactive intermediates.
Cycloparaphenylenes, with their ability to bind various guest molecules, are potential candidates for supramolecular catalysis. The confined environment of the CPP cavity could influence the outcome of chemical reactions involving encapsulated guest molecules. However, the field of supramolecular catalysis using CPPs is still in its infancy, and to date, there are no published reports on the use of nih.govcycloparaphenylene or any other CPP as a catalyst in a supramolecular host system. This remains a largely unexplored and potentially fruitful area for future research. The development of functionalized CPPs with catalytically active sites integrated into the nanohoop structure could be a promising direction.
researchgate.netCycloparaphenylene as a Template for Carbon Nanotube Synthesis
The synthesis of structurally uniform carbon nanotubes (CNTs) remains a paramount challenge in nanoscience. acs.orgnih.gov Conventional production methods such as arc discharge, laser ablation, and chemical vapor deposition (CVD) typically yield mixtures of CNTs with varying diameters and chiralities. nih.govnih.gov This structural heterogeneity leads to inconsistent electronic and optical properties, hindering the widespread application of CNTs in advanced technologies. researchgate.netacs.org A promising solution to this long-standing issue is the "bottom-up" synthesis approach, which utilizes molecular templates to dictate the structure of the growing nanotube. acs.orgnih.gov
Cycloparaphenylenes (CPPs), as the fundamental repeating unit of armchair CNTs, are ideal candidates for such templates. researchgate.netnih.gov These carbon nanohoops are envisioned as seeds that can be controllably elongated to produce CNTs with a single, predetermined structure. acs.orgsemanticscholar.orgresearchgate.netCycloparaphenylene ( researchgate.netCPP), in particular, has been a focus of this research. Its successful synthesis represented a significant milestone, as it was the smallest CPP prepared at the time, possessing a high strain energy of 83 kcal/mol. uoregon.eduacs.org The availability of researchgate.netCPP in larger quantities has enabled extensive research into its potential for templated growth of homogenous armchair CNTs. uoregon.edu
The core concept is that the CPP molecule, representing the smallest segment of a CNT, holds the precise structural information—diameter and chirality—of the target nanotube. nih.gov By using researchgate.netCPP as a seed, it is theoretically possible to grow exclusively (7,7) armchair CNTs. This templated growth is anticipated to occur at lower temperatures than conventional high-temperature CVD, potentially allowing for solution-phase chemistry that offers greater control and selectivity, thereby reducing side products. nih.govnih.gov
Conceptual and Mechanistic Applications Of 1 Cycloparaphenylene in Advanced Materials Research
[1]Cycloparaphenylene as a Template for Carbon Nanotube Synthesis
Bottom-Up Synthesis Strategies for Single-Walled Carbon Nanotubes
The bottom-up synthesis of single-walled carbon nanotubes (SWCNTs) is a paradigm shift from traditional fabrication methods. Instead of relying on the self-organization of carbon atoms around a metal catalyst particle at high temperatures, the bottom-up approach uses a well-defined molecular precursor, such as researchgate.netCycloparaphenylene, as a blueprint for growth. acs.orgsemanticscholar.org This strategy offers a rational pathway to achieving atomic-level precision and producing structurally pure SWCNTs. nih.gov
The process involves two key stages: the synthesis of the template and the subsequent elongation. nih.gov The synthesis of CPPs like researchgate.netCPP has been achieved through advanced organic chemistry techniques, such as successive orthogonal Suzuki-Miyaura coupling reactions. acs.org Once the seed molecule is obtained, the next step is to develop efficient elongation strategies. nih.gov Research has explored using CPPs as templates with a carbon source, such as ethanol, to initiate CNT formation, supporting a "growth-from-template" mechanism. semanticscholar.org
This method contrasts sharply with established techniques like CVD, where a carbon-containing gas is passed over a heated substrate with metal catalyst particles. nih.gov In CVD, the growth can proceed through different mechanisms, such as vapor-liquid-solid (VLS) or vapor-solid-solid (VSS), depending on whether the catalyst is in a molten or solid state. nih.govbohrium.com However, these catalyst-driven processes lack the precise structural control offered by a molecular template. The bottom-up strategy aims to circumvent the unpredictability of catalyst-particle morphology, which makes it nearly impossible to predetermine the chirality of the resulting CNT. nih.gov
By starting with a molecular seed of known structure, the bottom-up approach promises a direct route to batches of SWCNTs where nearly 100% of the nanotubes have the same, predetermined chirality, a goal that remains elusive for purification-based or catalyst-controlled methods. nih.gov
| Synthesis Strategy | Description | Primary Control Factor | Structural Purity | Key Advantage | Reference |
|---|---|---|---|---|---|
| Bottom-Up (CPP Template) | Uses a cycloparaphenylene molecule as a seed for controlled elongation into a CNT. | Molecular structure of the CPP template. | Potentially >99% of a single chirality. | Atomic-level precision and structural predetermination. | acs.orgnih.govsemanticscholar.org |
| Chemical Vapor Deposition (CVD) | Decomposition of a hydrocarbon gas over a metal catalyst at high temperatures. | Catalyst size, temperature, gas composition. | Mixture of different chiralities. | Scalable and widely used for bulk production. | nih.govnih.gov |
| Arc Discharge | Vaporization of carbon from a graphite (B72142) electrode in an electric arc. | Plasma temperature and background gas. | Mixture of SWCNTs and multi-walled CNTs. | Produces high-quality, crystalline CNTs. | nih.govnih.gov |
| Laser Ablation | Vaporization of a graphite target containing a metal catalyst using a high-power laser. | Laser power and catalyst type. | Mixture of chiralities, but with some diameter control. | High yield of SWCNTs (up to 70%). | nih.gov |
Challenges and Future Directions In 1 Cycloparaphenylene Research
Development of More Efficient and Atom-Economical Synthetic Pathways
A primary future goal is the development of more efficient and atom-economical synthetic pathways. This involves designing routes that minimize the number of synthetic steps, reduce waste, and utilize readily available starting materials. Strategies that could be explored include:
Novel Cyclization Methods: Investigating new catalytic systems or reaction conditions that can promote the challenging ring-closing step with higher efficiency and selectivity.
Alternative Precursor Design: Designing precursors that are more readily assembled and predisposed to cyclize into the strained semanticscholar.orgCPP framework.
Flow Chemistry Approaches: Utilizing continuous-flow synthesis techniques could offer better control over reaction parameters, potentially improving yields and scalability.
Progress in this area will not only make semanticscholar.orgCPP more accessible for further research but also pave the way for the synthesis of even more strained and complex nanohoops.
Exploration of Novel Reactivity and Unconventional Derivatization Reactions
The high degree of strain in semanticscholar.orgCPP is not just a synthetic hurdle but also a source of unique reactivity. This "strain-promoted reactivity" can be harnessed to drive chemical transformations that are not feasible in less strained aromatic systems. Future research will likely focus on exploring and exploiting this reactivity in novel ways.
One promising avenue is the investigation of unconventional derivatization reactions. For instance, the incorporation of functional groups, such as alkynes, into the CPP backbone has been shown to significantly enhance their reactivity in reactions like [2+2] cycloaddition-retrocyclization and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Applying these principles to semanticscholar.orgCPP could lead to:
Late-Stage Functionalization: Developing methods for directly functionalizing the semanticscholar.orgCPP ring after its synthesis would provide a more efficient route to a wide range of derivatives. uoregon.edu
Controlled Ring-Opening Reactions: Investigating selective ring-opening reactions of semanticscholar.orgCPP could provide access to novel linear and macrocyclic structures that are difficult to synthesize by other means.
Polymerization of Strained Monomers: Exploring the controlled polymerization of semanticscholar.orgCPP or its derivatives could lead to new types of conjugated polymers with unique electronic and optical properties.
By understanding and controlling the unique reactivity of semanticscholar.orgCPP, chemists can unlock new possibilities for creating complex molecular architectures and functional materials.
Advancements in Spectroscopic Techniques for Elucidating Transient and Excited States
The photophysical properties of cycloparaphenylenes are highly size-dependent, and semanticscholar.orgCPP exhibits a distinct orange emission at 592 nm. acs.orgnih.gov Understanding the nature of the transient and excited states of this highly strained molecule is crucial for its potential applications in optoelectronic devices and as a fluorescent probe.
Future research in this area will benefit from the application and development of advanced spectroscopic techniques. Time-resolved spectroscopy, for instance, can provide valuable insights into the dynamics of excited states. Key areas for future investigation include:
Ultrafast Transient Absorption Spectroscopy: This technique can be used to directly observe the formation and decay of transient species, providing information on processes such as intersystem crossing and internal conversion.
Single-Molecule Spectroscopy: Studying individual semanticscholar.orgCPP molecules can reveal heterogeneities in their photophysical behavior that are averaged out in bulk measurements.
Two-Photon Absorption Spectroscopy: Characterizing the two-photon absorption properties of semanticscholar.orgCPP could open up applications in bioimaging and photodynamic therapy.
These advanced spectroscopic studies will provide a more complete picture of the excited-state dynamics of semanticscholar.orgCPP, guiding the design of new materials with tailored photophysical properties.
Deeper Theoretical Insights into Strain-Reactivity Correlations and Aromaticity
Theoretical calculations have been instrumental in understanding the structure, stability, and electronic properties of cycloparaphenylenes. For semanticscholar.orgCPP, computational studies have provided estimates of its high strain energy and have been used to predict its reactivity. acs.org
However, a deeper theoretical understanding of the interplay between strain, reactivity, and aromaticity in semanticscholar.orgCPP is still needed. Future theoretical work could focus on:
Developing More Accurate Computational Models: Employing higher levels of theory and more sophisticated computational methods to obtain more accurate predictions of the properties of semanticscholar.orgCPP.
Simulating Reaction Pathways: Using computational chemistry to model the mechanisms of reactions involving semanticscholar.orgCPP, providing insights that can guide experimental work.
Quantifying Aromaticity: Applying various theoretical methods to quantify the aromaticity of the bent benzene (B151609) rings in semanticscholar.orgCPP and to understand how this affects its properties and reactivity.
These theoretical investigations will not only provide a more fundamental understanding of semanticscholar.orgCPP but will also aid in the rational design of new experiments and the prediction of the properties of yet-to-be-synthesized nanohoops.
Expanding the Scope of Supramolecular Architectures and Functional Systems
The concave interior of cycloparaphenylenes makes them excellent hosts for a variety of guest molecules, most notably fullerenes. frontiersin.orgnih.govnih.gov The host-guest chemistry of CPPs has led to the construction of a range of supramolecular architectures, including molecular bearings and donor-acceptor systems. frontiersin.orgnih.gov
Future research in this area will aim to expand the scope of supramolecular systems based on semanticscholar.orgCPP. Given its smaller cavity size compared to larger CPPs, semanticscholar.orgCPP is expected to exhibit unique guest selectivity. Potential research directions include:
Exploring New Host-Guest Pairs: Investigating the complexation of semanticscholar.orgCPP with a wider range of guest molecules, including smaller fullerenes, endohedral fullerenes, and other organic and inorganic species.
Constructing Mechanically Interlocked Molecules: Utilizing semanticscholar.orgCPP as a component in the synthesis of rotaxanes and catenanes, which could have applications in molecular machinery.
Developing Stimuli-Responsive Systems: Designing semanticscholar.orgCPP-based supramolecular systems that can be controlled by external stimuli, such as light or chemical signals.
The unique size and electronic properties of semanticscholar.orgCPP make it a promising building block for the construction of novel and functional supramolecular systems.
New Paradigms for Bottom-Up Nanocarbon Construction and Mechanistic Investigations in Materials Science
One of the primary motivations for the synthesis of cycloparaphenylenes is their potential use as templates or "seeds" for the bottom-up synthesis of structurally well-defined carbon nanotubes (CNTs). acs.org This approach offers the promise of producing CNTs with a single, predetermined chirality, a major challenge in materials science.
Future research will focus on realizing this potential and exploring other applications of semanticscholar.orgCPP in materials science. Key areas of investigation will include:
Growth of Carbon Nanotubes: Developing and optimizing methods for using semanticscholar.orgCPP as a template for the growth of (7,7) armchair CNTs.
On-Surface Synthesis: Investigating the use of surface-assisted synthesis techniques to assemble semanticscholar.orgCPP into larger nanocarbon structures, such as graphene nanoribbons.
Mechanistic Studies: Conducting detailed mechanistic investigations to understand the fundamental processes involved in the growth of nanocarbon materials from CPP templates.
The successful implementation of these strategies would represent a significant breakthrough in the controlled synthesis of nanocarbon materials, with far-reaching implications for electronics, materials science, and nanotechnology.
Q & A
Basic: What synthetic methodologies are most effective for the selective synthesis of [7]cycloparaphenylene?
The synthesis of [7]CPP, the smallest CPP reported to date (as of 2025), relies on orthogonal Suzuki-Miyaura coupling reactions to minimize strain during cyclization. A critical innovation involves using masked benzene rings (e.g., cyclohexadiene intermediates) to reduce strain in precursor macrocycles. After cyclization, oxidative aromatization converts these intermediates into the fully conjugated structure. This method achieves high selectivity for [7]CPP, with a strain energy of 83 kcal/mol, as confirmed by computational modeling .
Basic: How are fluorescence properties of [7]CPP experimentally characterized, and what do they reveal about its electronic structure?
Fluorescence spectroscopy of [7]CPP in chloroform reveals an orange emission at 592 nm (Stokes shift ~100 nm), attributed to its strained π-system. The large Stokes shift indicates significant structural relaxation in the excited state. Comparative studies show that smaller CPPs exhibit larger Stokes shifts due to increased strain, while larger CPPs (e.g., [12]CPP) show blue-shifted emission. Measurements should be conducted under inert conditions to avoid solvent interactions or oxidation .
Advanced: How do researchers computationally analyze strain energy in [7]CPP, and how does this inform synthetic design?
Density Functional Theory (DFT) at the B3LYP/6-31G* level is used to calculate strain energies. For [7]CPP, calculations predict ~83 kcal/mol of strain, consistent with its distorted geometry. These models guide precursor design by identifying optimal bond angles and torsional strain distribution. For example, cyclohexadiene precursors are preferred over linear systems to mitigate strain during cyclization. Experimental validation via X-ray crystallography confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
